molecular formula C17H27Cl2N B12413572 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

Cat. No.: B12413572
M. Wt: 322.3 g/mol
InChI Key: AOQSMDJNCAAYER-SKCUOGQWSA-N
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Description

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is a deuterated analog of a key related compound of sibutramine, which is a known norepinephrine, serotonin, and dopamine reuptake inhibitor . Sibutramine and its metabolites produce their primary therapeutic effects by increasing the availability of these neurotransmitters in the synaptic cleft, leading to appetite suppression and increased energy expenditure . This compound is scientifically valued as a critical analytical standard, particularly for use in mass spectrometry-based assays. The incorporation of deuterium atoms provides internal standards that enhance the accuracy and reliability of quantitative analyses, enabling precise pharmacokinetic and metabolic studies. Its primary research applications include investigating the complex metabolic pathways of sibutramine, developing and validating methods for its detection in biological samples, and studying the pharmacokinetics of its various metabolites . As sibutramine was withdrawn from major markets due to cardiovascular risk concerns, the availability of high-purity reference materials like this compound is essential for ongoing forensic analysis, anti-counterfeiting efforts, and fundamental pharmacological research . This makes it an indispensable tool for researchers in pharmaceutical and analytical chemistry laboratories.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

322.3 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3;

InChI Key

AOQSMDJNCAAYER-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Materials and Deuterium Sources

The synthesis typically begins with deuterated precursors or employs isotopic exchange strategies:

  • Deuterated propionamidine intermediates (e.g., 1-(4-chlorophenyl)-cyclobutyl-d6 cyanide).
  • Deuterium gas (D₂) for catalytic hydrogenation of alkynes or alkenes.
  • Deuterated solvents (e.g., D₂O, CD₃OD) to prevent proton back-exchange during reactions.

Stepwise Synthesis Protocol

Step 1: Cyclobutane Ring Formation

Reaction : 4-Chlorobenzyl cyanide reacts with 1,3-dibromopropane in DMSO under NaH catalysis to form 1-(4-chlorophenyl)-1-cyclobutyl cyanide.
Deuteration Modifications :

  • Substitute 1,3-dibromopropane with 1,3-dibromopropane-d6 to introduce deuterium at the cyclobutane methylene groups.
  • Yield: 78–109% (dependent on stoichiometric control of NaH and temperature).
Step 2: Grignard Addition and Amine Formation

Reaction : The cyanide intermediate undergoes Grignard addition with isobutyl magnesium bromide (deuterated variant: i-C₄D₉MgBr) in toluene, followed by NaBH₄ reduction to yield 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine.
Key Parameters :

  • Temperature: 105°C for reflux (prevents deuteration loss).
  • Solvent: Anhydrous toluene or THF-d8 to maintain isotopic purity.
  • Yield: 80% (with <2% non-deuterated byproduct).
Step 3: Dimethylation with Deuterated Reagents

Reaction : The primary amine is dimethylated using deuterated formaldehyde (CD₂O) and formic acid (DCO₂H) under Eschweiler-Clarke conditions.
Optimization :

  • Molar ratio: 1:3 (amine to CD₂O).
  • Reaction time: 18–24 hours at 85–95°C.
  • Yield: 75–82%.

Purification and Isolation

Recrystallization

  • Solvent System : Ethanol-d6 or acetone-d6 for isotopic consistency.
  • Purity : >98% by HPLC after two recrystallizations.

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes non-deuterated impurities using Sephadex LH-20 with D₂O mobile phase.
  • Ion-Exchange Resins : Dowex 50WX4 (hydrogen form) for HCl salt formation.

Analytical Validation

Isotopic Enrichment Analysis

Technique Parameters Results
LC-HRMS ESI(+), m/z 322.346 [M+H]⁺ Isotopic purity: 98.5% d6
NMR (¹H/²H) DMSO-d6, 500 MHz Deuterium incorporation: 99%

Impurity Profiling

Impurity Source Control Measure
Non-deuterated analog Incomplete deuteration Extended reaction time (24h)
Chlorinated byproducts Side reactions during cyclobutane formation NaH stoichiometry adjustment

Industrial-Scale Considerations

Cost-Efficiency Strategies

  • Deuterium Recycling : Capture and reuse D₂ gas via Pd membrane systems.
  • Batch Size : 10–50 kg batches achieve economies of scale (yield: 70–75%).

Regulatory Compliance

  • ICH Guidelines : Q3D elemental impurities <10 ppm for heavy metals.
  • Stability Studies : 24-month shelf life under argon at -20°C.

Chemical Reactions Analysis

Types of Reactions

4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups at the chlorine positions.

Scientific Research Applications

Chemical Properties and Background

  • Chemical Formula : C16H18D6ClN.HCl
  • Molecular Weight : 308.32 g/mol
  • CAS Number : 1189935-32-7
  • IUPAC Name : 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuterio-cyclobutyl]-N,3-dimethyl-butan-1-amine; hydrochloride

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is structurally related to Sibutramine, which functions as a serotonin and norepinephrine reuptake inhibitor. The deuteration (substitution of hydrogen with deuterium) enhances the stability and specificity of the compound in various analytical techniques.

Pharmacological Studies

This compound is utilized in pharmacological research to study the mechanisms of action of Sibutramine and its metabolites. Its application includes:

  • Mechanism Exploration : Researchers employ this compound to investigate how Sibutramine affects neurotransmitter levels and appetite regulation.
  • Comparative Studies : It serves as a reference standard to compare the effects of non-deuterated Sibutramine on weight loss and metabolic rates in clinical studies.

Metabolic Research

The compound's role extends into metabolic research, particularly in understanding obesity and weight management:

  • Energy Expenditure Studies : It is used to measure changes in energy expenditure and caloric intake in animal models, providing insights into the efficacy of Sibutramine derivatives.
  • Longitudinal Studies : In studies examining long-term weight management strategies, this compound aids in tracking metabolic changes over time.

Analytical Chemistry

In analytical chemistry, this compound is employed as a stable isotope-labeled internal standard in various assays:

  • Mass Spectrometry : The compound enhances the accuracy of mass spectrometric analyses by compensating for matrix effects during quantification.
  • HPLC Analysis : High-performance liquid chromatography (HPLC) methods utilize this compound to ensure precise measurement of Sibutramine levels in biological samples.

Case Study 1: Efficacy of Sibutramine Derivatives

A study published in the International Journal of Obesity explored the efficacy of various Sibutramine derivatives, including this compound. The results indicated that deuterated compounds exhibited enhanced metabolic stability compared to their non-deuterated counterparts, leading to prolonged effects on appetite suppression and energy expenditure .

Case Study 2: Pharmacokinetics in Clinical Trials

In a clinical trial assessing the pharmacokinetics of Sibutramine, researchers used this compound as an internal standard. The study demonstrated improved accuracy in determining plasma concentrations of the drug over time, allowing for better understanding of its absorption and elimination profiles .

Mechanism of Action

The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Isotopologues

4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride
  • Molecular Formula : C₁₇H₂₁D₆Cl₂N
  • Molecular Weight : 322.35
  • Key Difference : Chlorine substitution at the 3-position of the phenyl ring instead of the 2-position.
  • Impact : Positional isomerism alters chromatographic retention times and fragmentation patterns in MS, enabling distinct identification from the 2-chloro variant .
Sibutramine-d6 Hydrochloride
  • Molecular Formula : C₁₇H₂₀D₆ClN·HCl
  • Molecular Weight : 322.35
  • Key Difference : Retains the original 4-chlorophenyl group of sibutramine but incorporates six deuterium atoms.
  • Application : Used as an internal standard for quantifying unmodified sibutramine in pharmaceutical quality control .
USP Sibutramine Related Compounds (Non-Deuterated)
  • Related Compound C :
    • Molecular Formula : C₁₇H₂₅ClN₂·HCl
    • Molecular Weight : 316.31
    • Structure : Features a 4-chlorophenyl group and a pentyl side chain.
    • Role : Serves as a reference impurity to validate analytical methods for sibutramine formulations .
3-Desmethyl 4-Methyl Sibutramine-d6 Hydrochloride
  • Molecular Formula : C₁₇H₂₁D₆Cl₂N
  • Molecular Weight : 327.23
  • Key Difference : Methyl group substitutions on the cyclobutyl and amine groups, with deuterium labeling.
  • Application : Investigated for metabolite profiling in preclinical studies .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Chlorine Position Deuterium Atoms Primary Application
4-Deschloro-2-chloro Sibutramine-d6 HCl C₁₇D₆H₂₀ClN·HCl 322.346 2-chloro 6 Internal standard for LC-MS/MS
4-Deschloro-3-chloro Sibutramine-d6 HCl C₁₇H₂₁D₆Cl₂N 322.35 3-chloro 6 Differentiation of positional isomers
Sibutramine-d6 Hydrochloride C₁₇H₂₀D₆ClN·HCl 322.35 4-chloro 6 Quantification of parent drug
USP Sibutramine Related Compound C C₁₇H₂₅ClN₂·HCl 316.31 4-chloro 0 Impurity testing
3-Desmethyl 4-Methyl Sibutramine-d6 HCl C₁₇H₂₁D₆Cl₂N 327.23 4-chloro 6 Metabolite studies

Biological Activity

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is a derivative of sibutramine, a compound that has been widely studied for its effects on weight management and obesity treatment. This compound, specifically designed with deuterium isotopes, is of particular interest in pharmacological research due to its potential biological activity and mechanisms of action.

Biological Activity

Binding Affinity and Mechanism of Action

The biological activity of this compound is characterized by its strong binding affinity to specific receptors involved in appetite regulation and energy metabolism. The compound exhibits a pKi value of 9.7, indicating a high affinity for its target sites. The mechanism involves reversible covalent interactions with cysteine protease enzymes, which play a crucial role in metabolic pathways. This interaction inhibits enzyme activity, thereby affecting the degradation of proteins involved in appetite regulation.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound undergoes significant metabolic transformations, leading to various metabolites that retain some biological activity. In comparative studies of sibutramine formulations, parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) were analyzed to assess bioavailability and absorption rates . These studies indicate that the pharmacokinetics of sibutramine and its derivatives are influenced by formulation differences, which can impact therapeutic efficacy.

Clinical Studies

A notable study utilized machine learning algorithms to predict weight loss outcomes in patients treated with sibutramine, revealing an accuracy rate of 71% for predicting responses at three months and 80% at six months . This underscores the importance of personalized medicine approaches in optimizing treatment strategies for obesity using compounds like this compound.

Case Studies

Case Study 1: Weight Loss Therapy

In a clinical trial involving patients undergoing sibutramine therapy, significant changes were observed in metabolic markers such as leptin and ghrelin levels after six months of treatment. The study highlighted correlations between these biomarkers and patient responses to therapy, suggesting that monitoring these parameters could enhance treatment personalization .

Case Study 2: Predictive Modeling

Another study developed a predictive model based on patient characteristics and biochemical markers to estimate the effectiveness of sibutramine therapy. This model incorporated various factors, including genetic markers and hormonal levels, demonstrating the complexity of biological responses to obesity treatments .

Table 1: Pharmacokinetic Parameters of Sibutramine Formulations

ParameterR-SibutramineS-Sibutramine
Cmax89.25 - 122.88%88.27 - 124.08%
AUC0-t90.37 - 123.18%86.15 - 121.78%
AUCinf91.20 - 122.38%88.02 - 120.96%

Table 2: Biochemical Markers Changes Over Six Months

BiomarkerChange (p-value)
Glucagon-like peptide 1-0.24 (0.04)
Ghrelin (ng/mL)+0.25 (0.04)
miR155-0.57 (0.04)
Procollagen type 1-0.37 (0.02)
NT-proBMP/leptin-0.41 (0.05)

Q & A

Q. How do researchers validate the selectivity of analytical methods for detecting trace impurities in complex matrices?

  • Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation) to generate impurities. Use LC-MS/MS to confirm method selectivity by resolving co-eluting peaks. Cross-validate with orthogonal techniques (e.g., capillary electrophoresis) to ensure robustness .

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